16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one
Description
The compound 16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one features a complex pentacyclic framework with three nitrogen atoms (triaza) and two trifluoromethyl (-CF₃) substituents at positions 16 and 17.
- Electron-withdrawing substituents: The -CF₃ groups enhance metabolic stability and lipophilicity, which are critical for drug bioavailability .
- Heteroatom arrangement: The triaza configuration may facilitate hydrogen bonding or coordination with metal ions.
Structural determination of such compounds often relies on crystallographic tools like the SHELX suite (e.g., SHELXL for refinement), which has been widely used for small-molecule analysis despite advancements in computational methods .
Properties
IUPAC Name |
16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6N3O/c21-19(22,23)11-7-15(20(24,25)26)27-13-8-14-17-10(5-6-29(14)18(30)16(11)13)9-3-1-2-4-12(9)28-17/h1-4,7,14,28H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWIEIAXWFJPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC3=C(C2=O)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=C1C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one involves several steps, including the formation of key intermediates and subsequent cyclization reactions. One common approach is to start with a suitable indole derivative, which undergoes a series of reactions to introduce the trifluoromethyl groups and form the fused ring system. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .
Scientific Research Applications
2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound belongs to a family of pentacyclic derivatives with heteroatom substitutions. Key analogs include:
Key Observations:
- Heteroatom influence: Replacement of nitrogen with oxygen (e.g., ) or sulfur () alters electronic properties.
- Substituent effects :
Physicochemical Properties
- Lipophilicity (LogD) :
- Hydrogen bonding: The amide substituent in provides one H-donor, while the target compound lacks H-donors, reducing polar interactions .
Biological Activity
The compound 16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one is a complex polycyclic structure with significant biological implications. Its unique trifluoromethyl groups and triazole moieties contribute to its potential pharmacological activities.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₉H₁₈F₆N₃
- Molecular Weight : 393.36 g/mol
- IUPAC Name : this compound
This structure features multiple fused rings and a highly substituted framework that may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with triazole structures exhibit significant antimicrobial activity due to their ability to inhibit fungal cytochrome P450 enzymes (specifically CYP51). This action disrupts the biosynthesis of ergosterol in fungal cell membranes.
- Study Findings : In vitro assays demonstrated that the compound showed potent activity against various fungal strains such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL for these pathogens.
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment.
Neuroprotective Effects
Emerging data suggest that this compound may have neuroprotective effects:
- Research Insights : In models of neurodegeneration (e.g., oxidative stress-induced neuronal damage), the compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell survival rates.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
